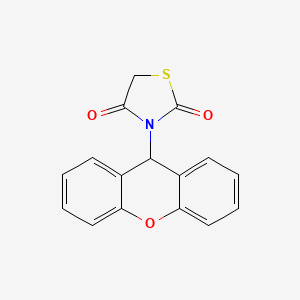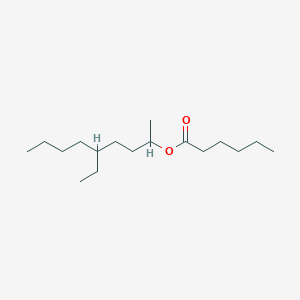
5-Ethylnonan-2-yl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylnonan-2-yl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from the reaction between 5-ethylnonan-2-ol and hexanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylnonan-2-yl hexanoate typically involves the esterification reaction between 5-ethylnonan-2-ol and hexanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
Reaction:
5-Ethylnonan-2-ol+Hexanoic acidH2SO45-Ethylnonan-2-yl hexanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Ethylnonan-2-yl hexanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and carboxylic acid in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products
Hydrolysis: 5-Ethylnonan-2-ol and hexanoic acid.
Reduction: 5-Ethylnonan-2-ol.
Transesterification: New ester and alcohol.
Scientific Research Applications
5-Ethylnonan-2-yl hexanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-ethylnonan-2-yl hexanoate primarily involves its hydrolysis in biological systems. The ester linkage is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of 5-ethylnonan-2-ol and hexanoic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl hexanoate: An ester with a similar structure but a shorter carbon chain.
Methyl hexanoate: Another ester with a shorter carbon chain and different alcohol component.
Butyl hexanoate: An ester with a different alcohol component but the same carboxylic acid.
Uniqueness
5-Ethylnonan-2-yl hexanoate is unique due to its longer carbon chain and the presence of an ethyl group on the nonanol moiety. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.
Properties
CAS No. |
5456-35-9 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
5-ethylnonan-2-yl hexanoate |
InChI |
InChI=1S/C17H34O2/c1-5-8-10-12-17(18)19-15(4)13-14-16(7-3)11-9-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
IDDUNDCVJUHAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC(C)CCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


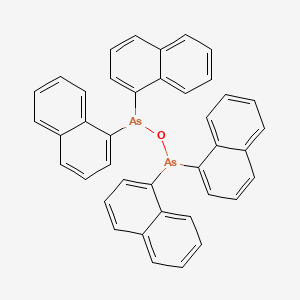
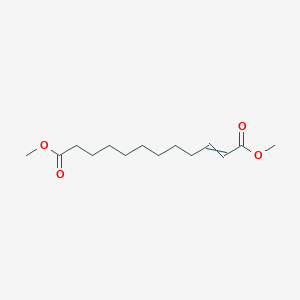
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
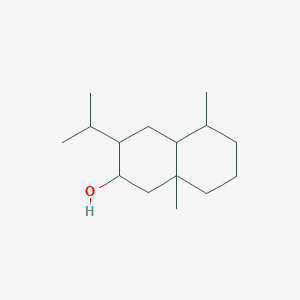
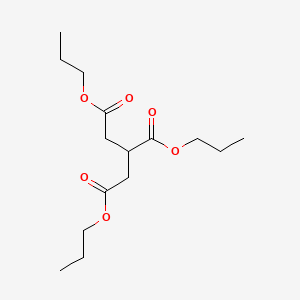

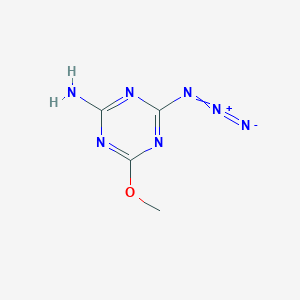
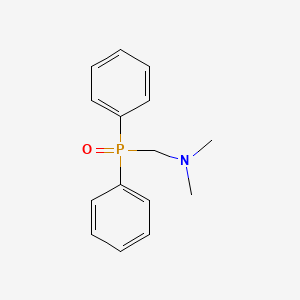
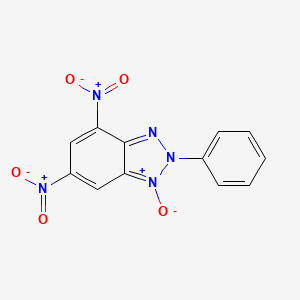
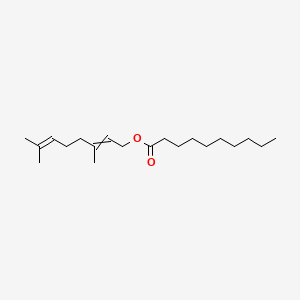

![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
